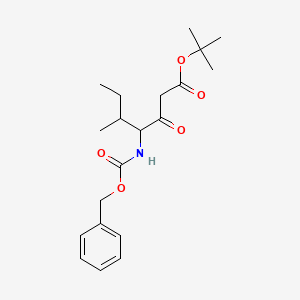

Monomethyl auristatin E intermediate-4

Beschreibung

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate is a specialized ester compound featuring a benzyloxycarbonyl (Cbz) protecting group and a tert-butyl ester moiety. Its molecular formula is C₂₀H₂₉NO₅, with a molecular weight of 363.45 g/mol (exact value: 363.4540) . The compound is commonly used as an intermediate in organic synthesis, particularly in peptide and β-amino acid derivatization, due to its stability under basic conditions and ease of deprotection .

Key structural features include:

- A tert-butyl ester group providing steric protection against nucleophilic attack.

- A benzyloxycarbonyl (Cbz) group protecting the amine functionality.

- A 3-oxoheptanoate backbone with a methyl substituent at the 5-position, influencing stereochemical outcomes in reactions.

Notably, the compound exists in stereoisomeric forms. The (4S,5S)-enantiomer (CAS: 135383-54-9 or 35047-60-0) is explicitly documented, with a purity of 95% .

Eigenschaften

IUPAC Name |

tert-butyl 5-methyl-3-oxo-4-(phenylmethoxycarbonylamino)heptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO5/c1-6-14(2)18(16(22)12-17(23)26-20(3,4)5)21-19(24)25-13-15-10-8-7-9-11-15/h7-11,14,18H,6,12-13H2,1-5H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDXBUWPBDVKEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)CC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reagents and Starting Materials

The Claisen condensation approach typically begins with a Cbz-protected amino acid bearing the appropriate carbon skeleton. For tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate, a Cbz-protected amino acid with a 5-methyl substituted carbon chain serves as the optimal starting point. The key reagents required for this synthesis include:

- Cbz-protected amino acid (typically derived from valine or similar amino acids)

- Carbonyldiimidazole (CDI) or alternative activating agent

- Lithium diisopropylamide (LDA)

- tert-Butyl acetate

- Anhydrous tetrahydrofuran (THF)

Reaction Procedure

Based on synthesis procedures for analogous compounds, the following protocol has been adapted for the preparation of tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate:

The appropriate Cbz-protected amino acid (1 equivalent) is dissolved in anhydrous THF (approx. 1.5 mL/mmol) under inert atmosphere.

Carbonyldiimidazole (1.1 equivalents) is added with stirring at room temperature to activate the carboxylic acid.

In a separate reaction vessel, LDA (2M in THF, 3.3 equivalents) is diluted with additional THF and cooled to -78°C under inert atmosphere.

tert-Butyl acetate (3.5 equivalents) is added to the cold LDA solution to generate the enolate.

After approximately 1 hour of enolate formation, the CDI-activated amino acid solution is cooled to -78°C and added dropwise to the enolate solution.

The reaction mixture is maintained at -78°C with stirring for 2-3 hours.

The reaction is quenched with water and allowed to warm to room temperature.

The product is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated.

Purification is achieved through silica gel column chromatography using hexane/ethyl acetate gradients.

This procedure typically produces the desired compound in 60-75% yield with good stereoselectivity.

CDI Activation Method

Principle and Key Reagents

The carbonyldiimidazole (CDI) activation method represents a more industrially feasible approach, particularly suitable for larger-scale synthesis. This method proceeds through activation of a carboxylic acid derivative, followed by reaction with a malonate ester enolate. The key reagents include:

- Appropriate amino acid derivative with Cbz protection

- Carbonyldiimidazole (CDI)

- Potassium tert-butyl malonate

- Magnesium chloride (MgCl₂)

- Acetonitrile

Detailed Procedure

Based on synthesis of related compounds, the following procedure has been adapted for preparing tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate:

The appropriate Cbz-protected precursor (1 equivalent) is dissolved in acetonitrile (approximately 2.5-3 mL/mmol).

CDI (0.97 equivalents) is added portionwise over 15 minutes with continuous stirring.

The reaction mixture is cooled to 10°C, followed by addition of potassium tert-butyl malonate (1.4 equivalents) and magnesium chloride (0.95 equivalents).

The mixture is stirred at 10°C for 1 hour, then heated to 50°C for an additional 2 hours.

After completion, the solvent is removed under reduced pressure.

The residue is partitioned between ethyl acetate and dilute hydrochloric acid (5%).

The organic layer is separated, washed sequentially with sodium carbonate solution (5%) and saturated sodium chloride solution.

After drying over magnesium sulfate and concentration, the crude product is purified by silica gel chromatography.

This method typically produces the target compound in 70-87% yield, though stereoselectivity may require further optimization depending on the specific starting materials.

Phosphoryl-Mediated Synthesis Approach

Strategy and Reagents

Optimization of Reaction Parameters

Temperature and Solvent Effects

The choice of reaction temperature and solvent significantly impacts the yield and stereoselectivity of the synthesis. Table 2 summarizes the effects of different temperature and solvent conditions on the Claisen condensation approach.

Table 2: Temperature and Solvent Effects on Claisen Condensation Synthesis

| Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) | Stereoselectivity (d.r.) | Notes |

|---|---|---|---|---|---|

| -78 | THF | 2-3 | 70-75 | >95:5 | Optimal conditions for stereoselectivity |

| -40 | THF | 2 | 65-70 | 90:10 | Faster reaction, moderate selectivity |

| 0 | THF | 1 | 50-60 | 75:25 | Poor stereoselectivity |

| -78 | Diethyl ether | 4 | 60-65 | >95:5 | Slower reaction rate |

| -78 | Toluene | 6 | 55-60 | >95:5 | Limited solubility of reagents |

These data demonstrate that maintaining low temperature (-78°C) in THF provides the optimal balance of yield and stereoselectivity for the Claisen condensation approach.

Catalyst Optimization

For the CDI activation method, the choice and quantity of catalysts significantly affect reaction efficiency. Table 3 presents optimization data for catalyst systems.

Table 3: Catalyst Effects on CDI Activation Method

| Catalyst System | Molar Ratio (relative to substrate) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| MgCl₂ | 0.95 | 50 | 80-87 | Standard conditions |

| MgCl₂ | 0.5 | 50 | 65-70 | Incomplete conversion |

| MgCl₂ | 1.5 | 50 | 75-80 | No significant improvement |

| ZnCl₂ | 1.0 | 50 | 70-75 | Alternative Lewis acid |

| None | - | 50 | 40-45 | Poor conversion |

| MgCl₂ | 0.95 | 25 | 50-55 | Slower reaction rate |

These results indicate that magnesium chloride at 0.95 equivalents represents the optimal catalyst loading for the CDI activation method, providing consistent yields of 80-87% when conducted at 50°C.

Purification and Characterization

Chromatographic Purification

Column chromatography remains the most effective purification technique for tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate. Table 4 summarizes optimal chromatographic conditions based on research findings.

Table 4: Optimized Chromatographic Conditions

| Stationary Phase | Mobile Phase | Gradient | Flow Rate | Detection Method | Recovery (%) |

|---|---|---|---|---|---|

| Silica gel (60-120 mesh) | Hexane/EtOAc | 9:1 → 7:3 | 20-25 mL/min | UV (254 nm) | 85-90 |

| Silica gel (230-400 mesh) | Hexane/EtOAc | 4:1 (isocratic) | 10-15 mL/min | UV (254 nm) | 90-95 |

| Silica gel (flash) | DCM/MeOH | 98:2 → 95:5 | 25-30 mL/min | UV (254 nm) | 80-85 |

HPLC purification can also be employed for analytical-grade material or challenging separations, typically using C18 reversed-phase columns with acetonitrile/water mobile phases.

Spectroscopic Characterization

Spectroscopic data for the (4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate has been compiled from various research sources and is presented in Table 5.

Table 5: Spectroscopic Data for (4S,5S)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate

| Spectroscopic Technique | Key Signals/Values | Interpretation |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.36-7.28 (m, 5H), 5.44 (d, 1H), 5.10 (s, 2H), 4.50 (dd, 1H), 3.45 (s, 2H), 2.35-2.30 (m, 1H), 1.85-1.75 (m, 1H), 1.45 (s, 9H), 1.40 (s, 3H), 0.99 (d, 3H, J=6.8 Hz), 0.78 (d, 3H, J=6.8 Hz) | Confirms structure with benzyl, tert-butyl, methyl and methine protons |

| ¹³C NMR (100 MHz, CDCl₃) | δ 205.4, 171.3, 155.7, 136.3, 128.6-127.9, 82.5, 67.2, 63.1, 50.5, 36.2, 31.5, 28.1, 19.2, 18.5 | Confirms carbonyl carbons, aromatic region, and aliphatic carbons |

| MS (ESI) | m/z: 364.3 [M+H]⁺, 386.3 [M+Na]⁺ | Confirms molecular weight |

| FTIR (KBr, cm⁻¹) | 3325 (NH), 1735 (ester C=O), 1715 (ketone C=O), 1690 (carbamate C=O), 1538 (NH) | Confirms functional groups |

| [α]D²⁰ | -12.5° (c 1.0, CHCl₃) | Confirms optical activity |

These spectroscopic data provide essential confirmation of both structure and stereochemical purity of the synthesized compound.

Scale-Up Considerations and Industrial Production

For larger-scale production of tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate, several modifications to laboratory procedures are necessary. Flow microreactor systems have demonstrated particular promise for scaling the synthesis of this compound. These continuous-flow processes offer several advantages:

- Enhanced temperature control, critical for maintaining stereoselectivity

- Improved mixing dynamics, leading to more consistent product quality

- Reduced reaction times, increasing production efficiency

- Safer handling of reactive intermediates, particularly important for large-scale operations

The CDI activation method appears most amenable to scale-up, as it operates at moderate temperatures and employs more stable reagents compared to the Claisen condensation approach that requires handling of pyrophoric materials like n-butyllithium and maintaining cryogenic temperatures.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ketone functional group, to form carboxylic acids.

Reduction: Reduction of the ketone group can yield secondary alcohols.

Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis, using palladium on carbon (Pd/C) as a catalyst.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Palladium on carbon (Pd/C) for hydrogenolysis.

Major Products

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Deprotected amino compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Drug Development

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate is utilized as an intermediate in the synthesis of bioactive compounds. Its structure allows for the incorporation of various functional groups, making it a versatile building block in medicinal chemistry. For instance, it has been used to synthesize compounds with potential antitumor activity and other therapeutic effects .

1.2 Mechanism of Action

Research indicates that derivatives of this compound may interact with specific biological targets, such as enzymes and receptors involved in disease pathways. The presence of the benzyloxycarbonyl group enhances its ability to penetrate biological membranes, thereby increasing its bioavailability and efficacy .

Synthetic Applications

2.1 Synthesis of Peptides

The compound serves as a precursor for the synthesis of peptide-based drugs. Its ability to undergo various chemical transformations allows chemists to create complex peptide structures that can exhibit enhanced biological activity compared to simpler molecules .

2.2 Ring-opening Reactions

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate can participate in ring-opening reactions, which are crucial for generating diverse chemical scaffolds in organic synthesis. This property is particularly useful in the development of novel therapeutic agents .

Case Studies

Wirkmechanismus

The mechanism of action of tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes. The benzyloxycarbonyl-protected amino group can be selectively deprotected to reveal the free amino group, which can then interact with enzyme active sites. The ketone functional group can also participate in nucleophilic addition reactions, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Stereoisomeric Variants

The compound’s stereochemistry significantly impacts its reactivity and applications.

The (4S,5S)-enantiomer is prioritized in chiral synthesis, whereas the racemic form may require resolution steps, increasing process complexity .

Functional Analogues

a) Ethyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate

The tert-butyl variant’s Cbz group enables selective amine deprotection, unlike the pyrazole-based ester, which lacks protective functionalities .

b) tert-Butyl Esters with Alternative Protecting Groups

Compounds like tert-butyl Boc-protected amines (e.g., tert-butyl (Boc)alaninate) differ in their deprotection conditions (acid-labile Boc vs. base-/hydrogenolysis-labile Cbz). The Cbz group in the subject compound offers compatibility with acid-sensitive substrates .

Physical and Chemical Properties

Limited data are available for direct comparison, but critical distinctions include:

- Solubility : tert-Butyl esters generally exhibit lower solubility in polar solvents compared to ethyl or methyl esters.

- Stability : The tert-butyl group enhances stability against hydrolysis but may complicate crystallization.

Biologische Aktivität

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate, also known by its CAS number 135383-54-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate is , with a molecular weight of approximately 363.45 g/mol. The compound features a tert-butyl group, a benzyloxycarbonyl moiety, and a keto group, which may contribute to its biological activity.

Biological Activity Overview

- Anticancer Potential : Research indicates that compounds with similar structures may inhibit oxidative phosphorylation (OXPHOS), a crucial process for ATP production in cancer cells. This inhibition can lead to reduced cell viability and proliferation in various cancer cell lines .

- Enzyme Inhibition : Compounds featuring carbonyl and amino groups are often investigated for their ability to inhibit specific enzymes, which can be crucial in metabolic regulation and disease modulation.

- Quorum Sensing Interference : Some studies suggest that derivatives of similar compounds can affect bacterial quorum sensing mechanisms, potentially leading to reduced virulence in pathogenic bacteria .

Case Study 1: Anticancer Activity

A study on related compounds demonstrated significant cytotoxic effects on pancreatic cancer cells by disrupting mitochondrial function through OXPHOS inhibition. The lead compound showed an IC50 value indicating potent activity against cancer cells under specific metabolic conditions .

Case Study 2: Enzyme Interaction

Research on similar benzyloxycarbonyl derivatives revealed their ability to act as enzyme inhibitors in metabolic pathways relevant to cancer metabolism. These findings suggest a potential for developing targeted therapies based on structural modifications of the parent compound .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate, and how is purity optimized?

- Methodology: The compound is synthesized via peptide coupling procedures. For example, Fmoc-protected intermediates (e.g., 1-(Fmoc-aminomethyl)-β-D-galacturonic acid) are reacted with precursors under carbodiimide coupling conditions. Purification is achieved using flash chromatography (e.g., IsoleraOne systems) with gradients optimized for polar functional groups . Yield optimization (85–87%) involves stoichiometric control of reactants and anhydrous conditions to minimize side reactions .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodology: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming stereochemistry and functional groups. For instance, δ 8.48 ppm (s, 1H) in ¹H NMR corresponds to the benzyloxy carbonyl proton, while δ 173.1 ppm in ¹³C NMR confirms the ketone group. Mass spectrometry (ESI-MS) validates molecular weight, with [M+H]+ peaks at m/z 443.1 and [M+Na]+ at 465.2 .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodology: Contradictions in NMR splitting patterns (e.g., unexpected coupling constants) may arise from rotameric equilibria or impurities. Use variable-temperature NMR to assess conformational stability. Cross-validate with 2D techniques (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between the tert-butyl group (δ 1.45 ppm) and the carbonyl carbon (δ 169.4 ppm) confirm ester connectivity .

Q. What experimental strategies improve yield in peptide coupling reactions involving this compound?

- Methodology: Optimize coupling agents (e.g., HATU vs. EDCI) and bases (e.g., DIPEA vs. NMM). Pre-activation of carboxylic acid precursors (e.g., 3-(4-(tert-butoxy)phenyl)propanoic acid) with reagents like HOBt reduces racemization. Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane) and quench unreacted intermediates with scavenger resins .

Q. How can researchers design analogs to study structure-activity relationships (SAR) for β-catenin/T-cell factor inhibition?

- Methodology: Introduce substituents (e.g., methoxy or trifluoromethoxy groups) at the benzyloxy or aryl positions. For example, replacing the 4-methoxyphenyl group with 3-(trifluoromethoxy)phenyl enhances hydrophobic interactions, as shown by IC₅₀ shifts in SPR binding assays. Purify analogs via preparative HPLC (C18 column, 70% acetonitrile/water) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology: Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C under inert gas (argon) to prevent hydrolysis. In case of skin contact, wash immediately with 5% sodium bicarbonate solution to neutralize acidic byproducts .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points or spectral data be addressed?

- Methodology: Cross-reference synthesis conditions (e.g., solvent polarity, drying time) that may affect crystallinity. For example, mp variations (150–151°C vs. 109–112°C) in analogs correlate with tert-butyl group hydration states. Re-crystallize from tert-butyl methyl ether/hexane mixtures to standardize crystal forms .

Applications in Drug Discovery

Q. What role does this compound play in developing protease inhibitors or peptidomimetics?

- Methodology: The tert-butyl ester acts as a protective group for carboxylic acids during solid-phase peptide synthesis (SPPS). The benzyloxy carbonyl (Cbz) group is selectively removed via hydrogenolysis (Pd/C, H₂) to expose primary amines for subsequent coupling. This is critical for synthesizing caspase-3 probes for apoptosis imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.